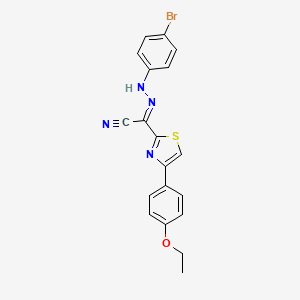

(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Description

Properties

IUPAC Name |

(2E)-N-(4-bromoanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN4OS/c1-2-25-16-9-3-13(4-10-16)18-12-26-19(22-18)17(11-21)24-23-15-7-5-14(20)6-8-15/h3-10,12,23H,2H2,1H3/b24-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKHIBVBKJQYSM-JJIBRWJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Br)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of Bromophenyl and Ethoxyphenyl Groups: The bromophenyl and ethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

Formation of Carbohydrazonoyl Cyanide: The final step involves the reaction of the thiazole derivative with hydrazine and cyanogen bromide to form the carbohydrazonoyl cyanide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various nucleophiles.

Scientific Research Applications

Antimicrobial Properties

Research indicates that (E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide exhibits significant antimicrobial activity. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve the inhibition of essential microbial enzymes or pathways. Minimum inhibitory concentration (MIC) assays are commonly used to evaluate its potency in inhibiting microbial growth.

Antifungal Activity

The compound has also shown promise in antifungal applications. Its thiazole moiety is known for interacting with biological targets, potentially leading to the disruption of fungal cell proliferation. Further research is needed to elucidate the specific pathways involved in its antifungal efficacy.

Anticancer Potential

In the realm of cancer research, this compound has been investigated for its anticancer properties. Studies have indicated that it may inhibit the proliferation of various cancer cell lines, including MCF-7 and HepG2 cells . The compound's mechanism may involve the modulation of cancer cell signaling pathways or direct interaction with cancer-related proteins .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Optimizing reaction conditions—such as temperature, solvent choice, and catalysts—is crucial for improving yield and purity. The synthesis process often includes:

- Formation of the thiazole ring.

- Introduction of the carbohydrazonoyl cyanide group.

- Substitution reactions to introduce bromine and ethoxy groups on the phenyl rings.

Case Studies and Research Findings

Recent studies have provided insights into the compound's potential applications:

- Anticancer Studies : A study published in November 2022 highlighted the enhanced antitumor activity of thiazole-based compounds when modified with piperazine derivatives. The findings suggest that structural modifications can significantly impact biological efficacy .

- Antibacterial Evaluation : Another study evaluated various thiazole derivatives for their antibacterial properties using ultrasound-assisted synthesis methods. This approach demonstrated improved yields and biological activities compared to traditional methods .

Mechanism of Action

The mechanism of action of (E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s key structural analogs differ in substituents on the phenyl rings and thiazole core, which influence electronic properties, solubility, and bioactivity. A comparative analysis is summarized in Table 1.

Table 1: Structural Comparison of Thiazole Derivatives

*Molecular formula estimation for the target compound: C19H15BrN4OS (assuming analogous backbone to ).

Table 2: Commercial Availability and Pricing (Selected Analogs)

| Compound (CAS) | Vendor Catalog Number | Price (USD) | Availability |

|---|---|---|---|

| 477189-13-2 | BA66895 | $8/1g | In stock |

| 477190-70-8 | BB44234 | $574/1mg | 3-week lead time |

Research Findings and Implications

- Steric Considerations : Bulky substituents (e.g., 2-methylpropyl in ) may hinder crystallographic packing, complicating structural validation .

- Chirality and Crystallography : The (E)-configuration in such compounds is typically confirmed via X-ray diffraction (e.g., SHELX programs in ), though false chirality-polarity indications must be mitigated .

Biological Activity

(E)-N-(4-bromophenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews existing research findings, synthesizes data from various studies, and presents a comprehensive overview of the biological activity associated with this compound.

Structural Characteristics

The molecular formula of this compound is C18H18BrN5OS, with a molar mass of approximately 436.33 g/mol. The compound features:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Carbohydrazonoyl Cyanide Moiety : Enhances reactivity and biological activity.

- Substituted Phenyl Groups : The presence of bromine and ethoxy groups contributes to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values obtained from these studies suggest that the compound can inhibit microbial growth effectively.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

| Pseudomonas aeruginosa | 25 | Low |

The thiazole moiety is known to disrupt bacterial lipid biosynthesis, which may be a mechanism through which the compound exerts its antimicrobial effects .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The results indicate a significant reduction in cell viability at certain concentrations.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| MCF7 | 12 | High |

| HeLa | 18 | Moderate |

| A549 | 22 | Moderate |

The mechanism of action for anticancer activity may involve the inhibition of specific cell signaling pathways or the induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound may interact with key enzymes involved in cancer progression .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Sharma et al. evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives tested. -

Anticancer Screening :

In another study focusing on anticancer properties, researchers found that compounds similar to this compound exhibited significant cytotoxicity against MCF7 cells, suggesting that structural modifications could enhance efficacy further.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.